Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate
Description
Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a pyridine derivative characterized by a hydroxyl group at position 4, a 2-oxo-1,2-dihydropyridine core, and a 2-methoxybenzyl substituent at position 1. The acetate ester at position 3 contributes to its solubility and reactivity.
Properties
IUPAC Name |
methyl 2-[4-hydroxy-1-[(2-methoxyphenyl)methyl]-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-14-6-4-3-5-11(14)10-17-8-7-13(18)12(16(17)20)9-15(19)22-2/h3-8,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKXNQLBKPPGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, antioxidant activity, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H19NO6
- Molecular Weight : 345.34 g/mol
This compound features a pyridine ring, which is significant in various biological activities, including anti-inflammatory and antioxidant properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
Table 1: Inhibition of COX Enzymes by this compound
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 31.4 ± 0.12 | COX-2 |
| Diclofenac | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
These results suggest that the compound exhibits moderate inhibitory activity against COX-2 compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.
Table 2: Antioxidant Activity Assessment
| Assay Method | Result (IC50 μg/mL) |
|---|---|
| DPPH Scavenging | 25.5 |
| ABTS Scavenging | 22.3 |
The antioxidant activity indicates potential protective effects against oxidative damage in cells, which is relevant for various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the therapeutic implications of this compound:
-
Study on Inflammation Models : In a carrageenan-induced paw edema model in rats, the compound demonstrated significant reduction in swelling comparable to indomethacin, a widely used anti-inflammatory drug .
- ED50 Values :
- This compound: ED50 = 10.5 μM
- Indomethacin: ED50 = 9.17 μM
- ED50 Values :
- Cell Culture Studies : In RAW264.7 macrophage cells, treatment with the compound resulted in decreased expression of inflammatory markers such as iNOS and COX-2 at both mRNA and protein levels, indicating its potential as an anti-inflammatory agent at the cellular level .
Comparison with Similar Compounds
Structural Features
The compound is compared to three analogs with modifications in the benzyl substituent and pyridine core:
†Estimated based on analogs. ‡Calculated from formula C₁₇H₁₉NO₆.
Key Observations :
- The 3,4-dimethoxybenzyl analog has higher lipophilicity, which could favor blood-brain barrier penetration but increase metabolic oxidation risks .
- The 4-chlorophenyl/3-cyano analog lacks a hydroxyl group, reducing hydrogen-bonding capacity but introducing strong electron-withdrawing groups that might enhance reactivity in electrophilic substitutions .
Physicochemical Properties
Analysis :
- The target compound ’s moderate logP (~2.1) suggests a balance between solubility and membrane permeability.
- The 3-(trifluoromethyl)benzyl analog’s higher logP (~2.8) correlates with reduced aqueous solubility but improved stability due to the CF₃ group’s resistance to oxidation .
- The 3,4-dimethoxybenzyl analog’s high logP (~3.2) may limit solubility but could enhance binding to hydrophobic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
